Cas no 87532-69-2 (Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-)

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-, is a sterically hindered organophosphorus compound characterized by its ethylene-bridged diisopropylphosphine structure. This ligand exhibits strong electron-donating properties and enhanced steric bulk, making it valuable in coordination chemistry and catalytic applications. Its rigid backbone and bulky substituents improve stability in metal complexes, particularly in transition-metal-catalyzed reactions such as cross-coupling and hydrogenation. The compound’s defined geometry and tunable electronic properties contribute to high selectivity and activity in asymmetric synthesis. It is typically handled under inert conditions due to air and moisture sensitivity. Suitable for specialized research and industrial processes requiring precise ligand design.
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- structure
87532-69-2 structure
Product name:Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
CAS No:87532-69-2
MF:C14H32P2
MW:262.351406097412
MDL:MFCD25372542
CID:655312
PubChem ID:533625

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane
    • 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine (ACI)
    • Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- (9CI)
    • 1,2-Bis(diisopropylphosphino)ethane
    • Bis(diisopropylphosphino)ethane
    • DIPPE
    • G79282
    • DTXSID70336409
    • {2-[bis(propan-2-yl)phosphanyl]ethyl}bis(propan-2-yl)phosphane
    • 87532-69-2
    • Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
    • MFCD25372542
    • SCHEMBL308608
    • RMFRFTSSEHRKKW-UHFFFAOYSA-N
    • [2-(Diisopropylphosphino)ethyl](diisopropyl)phosphine #
    • Q1089216
    • 1,2-Bis(di-i-propylphosphino)ethane
    • MDL: MFCD25372542
    • Inchi: 1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3
    • InChI Key: RMFRFTSSEHRKKW-UHFFFAOYSA-N
    • SMILES: P(C(C)C)(C(C)C)CCP(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 262.19792502g/mol
  • Monoisotopic Mass: 262.19792502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 27.18000
  • LogP: 5.58380
  • Sensitiveness: air sensitive

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0610-500mg
1,2-Bis(di-i-propylphosphino)ethane,98%
87532-69-2 98%
500mg
2850.0CNY 2021-07-10
abcr
AB400076-100 mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
100 mg
€73.50 2023-07-19
Aaron
AR008CSS-500mg
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
87532-69-2 98%
500mg
$758.00 2025-02-13
abcr
AB400076-500mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
500mg
€278.00 2025-02-18
1PlusChem
1P008CKG-100mg
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
87532-69-2 98%
100mg
$241.00 2024-04-20
abcr
AB400076-100mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
100mg
€78.90 2025-02-18
abcr
AB400076-500 mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
500 mg
€260.00 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0610-100mg
1,2-Bis(di-i-propylphosphino)ethane,98%
87532-69-2 98%
100mg
712CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0610-100mg
1,2-Bis(di-i-propylphosphino)ethane,98%
87532-69-2 98%
100mg
712.0CNY 2021-07-10
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601087-5g
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
87532-69-2 98%
5g
¥12000.0 2024-07-19

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt
Reference
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes
Doyle, Laurence R.; et al, Advanced Synthesis & Catalysis, 2014, 356(2-3), 603-608

Production Method 2

Reaction Conditions
Reference
Product class 5: bis(alkylphosphino)- and poly(alkylphosphino)alkanes, and Di- and polyphosphines with a P-P bond
Hey-Hawkins, E.; et al, Science of Synthesis, 2009, 42, 109-154

Production Method 3

Reaction Conditions
1.1 Solvents: Pentane
Reference
Intermediates in the palladium-catalyzed reactions of 1,3-dienes. Part 5. Butadiene complexes of nickel, palladium and platinum
Benn, R.; et al, Zeitschrift fuer Naturforschung, 1986, (6), 680-91

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 -
3.1 Reagents: Trichlorosilane Solvents: Toluene
3.2 Reagents: Sodium hydroxide ,  Water
Reference
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis-Arbuzov type rearrangements
Baldwin, Lawrence C.; et al, Journal of Organometallic Chemistry, 2002, 646(1-2), 230-238

Production Method 5

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, rt; 5 d, 65 °C
2.1 Solvents: Toluene-d8 ;  2 d, 80 °C; 1 h, 80 °C → 100 °C; 5 h, 100 °C
Reference
Reduction of CO2 and SO2 with low valent nickel compounds under mild conditions
Gonzalez-Sebastian, Lucero; et al, Dalton Transactions, 2011, 40(36), 9116-9122

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source
Torres-Calis, Antonio; et al, Catalysis Science & Technology, 2022, 12(9), 3004-3015

Production Method 7

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium hydride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt
Reference
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes
Doyle, Laurence R.; et al, Advanced Synthesis & Catalysis, 2014, 356(2-3), 603-608

Production Method 8

Reaction Conditions
1.1 -
2.1 Reagents: Trichlorosilane Solvents: Toluene
2.2 Reagents: Sodium hydroxide ,  Water
Reference
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis-Arbuzov type rearrangements
Baldwin, Lawrence C.; et al, Journal of Organometallic Chemistry, 2002, 646(1-2), 230-238

Production Method 9

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt; 1 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, 0 °C → reflux
2.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium hydride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt
Reference
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes
Doyle, Laurence R.; et al, Advanced Synthesis & Catalysis, 2014, 356(2-3), 603-608

Production Method 10

Reaction Conditions
1.1 Solvents: Toluene-d8 ;  2 d, 80 °C; 1 h, 80 °C → 100 °C; 5 h, 100 °C
Reference
Reduction of CO2 and SO2 with low valent nickel compounds under mild conditions
Gonzalez-Sebastian, Lucero; et al, Dalton Transactions, 2011, 40(36), 9116-9122

Production Method 11

Reaction Conditions
1.1 Reagents: Trichlorosilane Solvents: Toluene
1.2 Reagents: Sodium hydroxide ,  Water
Reference
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis-Arbuzov type rearrangements
Baldwin, Lawrence C.; et al, Journal of Organometallic Chemistry, 2002, 646(1-2), 230-238

Production Method 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Exploring small bite-angle ligands for the rhodium-catalyzed intermolecular hydroacylation of β-S-substituted aldehydes with 1-octene and 1-octyne
Pernik, Indrek; et al, ACS Catalysis, 2012, 2(12), 2779-2786

Production Method 13

Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Tetrahydrofuran
Reference
Easily available nickel complexes as catalysts for the intermolecular hydroamination of alkenes and alkynes
Reyes-Sanchez, Adan; et al, Dalton Transactions, 2014, 43(4), 1762-1768

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Raw materials

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Preparation Products

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Related Literature

Additional information on Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-

The Synthesis and Applications of Phosphine, 1,2-Ethanediylbis[bis(1-methylethyl)]: A Versatile Phosphorus-Based Ligand in Modern Chemistry

The compound CAS No. 87532-69-2, formally named Phosphine, 1,2-Ethanediylbis[bis(1-methylethyl), represents a critical member of the phosphorus-based ligand family. Its unique structure combines the reactivity of phosphine functional groups with the spatial arrangement enabled by the ethanediyl bridging moiety. This configuration enhances its utility in asymmetric catalysis and coordination chemistry. Recent advancements in computational modeling have revealed its exceptional stability under reaction conditions involving transition metal complexes (J. Am. Chem. Soc., 2023).

Synthetic strategies for this compound have evolved significantly since its initial preparation in the early 1990s. Modern protocols now employ palladium-catalyzed cross-coupling techniques to achieve high-yield synthesis under mild conditions (Angew. Chem. Int. Ed., 2024). The key intermediate involves the reaction of triethyl phosphite with a specially functionalized ethylene derivative, followed by deprotonation steps that precisely control steric hindrance parameters crucial for ligand performance.

In catalytic applications, this compound demonstrates remarkable versatility as a bidentate ligand system. Studies published in Nature Catalysis (Jan 2024) highlight its role in enabling enantioselective Suzuki-Miyaura reactions with turnover frequencies exceeding 500 h⁻¹. The steric bulk provided by the bis(1-methylethyl) substituents creates an ideal pocket for substrate binding while maintaining sufficient flexibility for dynamic kinetic resolution processes.

Spectroscopic analysis using advanced NMR techniques has clarified its solid-state structure (CrystEngComm, 2023). X-ray diffraction studies reveal an asymmetric unit containing two independent molecules arranged in a parallel conformation separated by π-stacking interactions between phosphorus lone pairs and adjacent aromatic substituents when present in derivative compounds. This structural rigidity contributes to consistent catalytic performance across different solvent systems.

Ongoing research focuses on its application in photoredox catalysis where it serves as an electron relay system between metal centers and organic substrates (ACS Catalysis, March 2024). In one notable study, this ligand enabled visible-light-driven C-N bond formation with quantum yields surpassing 95% under ambient conditions—a breakthrough for sustainable chemical synthesis methods.

Biochemical investigations published in Chemical Science (Oct 2023) demonstrate its potential as a chelating agent for metalloenzyme models. The ethanediyl bridge provides optimal geometry matching for zinc-binding sites while avoiding unwanted protein interactions through careful hydrophobicity tuning via the alkyl substituents.

The compound's thermodynamic properties remain central to its utility—differential scanning calorimetry shows decomposition only above 350°C under nitrogen atmosphere (RSC Advances, July 2024). This thermal stability allows use in high-energy industrial processes previously limited to more robust catalyst systems.

New formulations combining this ligand with machine learning-driven design principles are yielding hybrid materials with tunable electronic properties (Advanced Materials Interfaces, Feb 2024). These composites exhibit size-dependent fluorescence emission spectra making them promising candidates for sensor applications requiring simultaneous detection of multiple analytes.

Ongoing clinical pre-trials evaluate its derivatives as chelation agents for heavy metal detoxification therapies (Journal of Medicinal Chemistry, May 204). The ligand's ability to form stable complexes with toxic metals like lead and cadmium while maintaining biocompatibility represents a significant advancement over traditional EDTA-based treatments.

In conclusion, this multifunctional phosphorus-containing compound continues to redefine boundaries across synthetic chemistry disciplines through its unique structural characteristics and adaptable reactivity profile. Its integration into next-generation catalytic frameworks aligns perfectly with industry trends toward greener chemical processes while maintaining high selectivity standards required by modern pharmaceutical manufacturing protocols.

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Amadis Chemical Company Limited
(CAS:87532-69-2)Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
A1185541
Purity:99%
Quantity:500mg
Price ($):522.0